5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol

Catalog No.
S14525467
CAS No.
M.F
C14H10BrClFNO
M. Wt
342.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol

Product Name

5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol

IUPAC Name

5-bromo-2-(5-chloro-2,3-dihydro-1H-indol-2-yl)-3-fluorophenol

Molecular Formula

C14H10BrClFNO

Molecular Weight

342.59 g/mol

InChI

InChI=1S/C14H10BrClFNO/c15-8-5-10(17)14(13(19)6-8)12-4-7-3-9(16)1-2-11(7)18-12/h1-3,5-6,12,18-19H,4H2

InChI Key

MMKTULZTBSHMBF-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=C(C=C2)Cl)C3=C(C=C(C=C3F)Br)O

5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol is a complex organic compound characterized by its unique structural features and potential biological activities. Its molecular formula is C13H10BrClFNO, and it possesses a molecular weight of approximately 297.58 g/mol. The compound features a bromine atom, a chlorine atom, and a fluorine atom, which contribute to its chemical reactivity and biological properties. The presence of the indolin moiety suggests that this compound may exhibit interesting pharmacological properties, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol is influenced by the halogen substituents and the hydroxyl group present in its structure. Possible reactions include:

  • Nucleophilic Substitution: The bromine and chlorine atoms can undergo nucleophilic substitution reactions, potentially forming new compounds with various nucleophiles.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Hydrogen Bonding: The hydroxyl group can form hydrogen bonds, affecting solubility and interaction with biological targets.

Preliminary studies indicate that 5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol may exhibit significant biological activity. It has been identified as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C19, which are crucial in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions within biological systems . Additionally, compounds with similar structures have shown anti-cancer properties, suggesting potential therapeutic applications.

The synthesis of 5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol can be achieved through several methodologies:

  • Halogenation Reactions: Starting from 2-fluorophenol, bromination and chlorination can be performed using appropriate halogenating agents under controlled conditions.
  • Indole Coupling: The indole derivative can be synthesized separately and then coupled with the halogenated phenol through nucleophilic substitution or coupling reactions.
  • Functional Group Modifications: Post-synthetic modifications may be employed to introduce or modify functional groups to enhance biological activity or solubility.

5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity as an enzyme inhibitor, it may serve as a lead compound in drug discovery for treating diseases related to cytochrome P450 enzyme dysfunction.
  • Research Tool: This compound could be used in biochemical assays to study enzyme interactions and metabolic pathways.
  • Material Science: Its unique chemical properties may allow for applications in developing novel materials or coatings.

Interaction studies are crucial for understanding the pharmacodynamics of 5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol. Research indicates that this compound interacts with various biological macromolecules:

  • Cytochrome P450 Enzymes: As an inhibitor of CYP1A2 and CYP2C19, it could affect the metabolism of numerous drugs, necessitating further investigation into drug-drug interactions.
  • Receptor Binding: Studies on receptor binding affinities can reveal its potential as a therapeutic agent in targeting specific pathways.

Several compounds share structural similarities with 5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol. These include:

Compound NameCAS NumberSimilarity Index
5-Bromo-2-fluorophenol112204-58-70.79
5-Bromo-2-chloro-4-fluorophenol114474600.81
(5-Bromo-2-chlorophenyl)methanol149965400.79
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene461432230.81
(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran915095890.81

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of bromine, chlorine, and fluorine atoms in 5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol distinguishes it from others by potentially enhancing its reactivity and biological activity.

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

340.96183 g/mol

Monoisotopic Mass

340.96183 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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